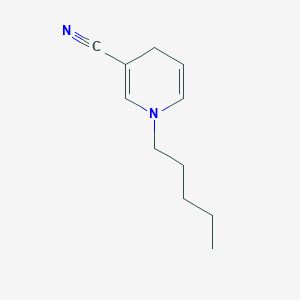
Nicotinonitrile, 1,4-dihydro-1-pentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinonitrile, 1,4-dihydro-1-pentyl- is a chemical compound that belongs to the family of synthetic cannabinoids. It has been used in scientific research to study the effects of cannabinoids on the human body. The compound has gained popularity among researchers due to its unique properties and potential applications in the field of medicine.
Mécanisme D'action
Nicotinonitrile, 1,4-dihydro-1-pentyl- acts on the endocannabinoid system by binding to cannabinoid receptors CB1 and CB2. This binding results in the activation of various signaling pathways, which lead to the modulation of various physiological processes. The compound has been found to have a higher affinity for the CB1 receptor than the CB2 receptor, which is responsible for its psychoactive effects.
Effets Biochimiques Et Physiologiques
Nicotinonitrile, 1,4-dihydro-1-pentyl- has been found to have various biochemical and physiological effects on the human body. It has been found to have analgesic, anti-inflammatory, and antiemetic properties. The compound has also been found to have psychoactive effects, which include euphoria, relaxation, and altered perception of time and space.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Nicotinonitrile, 1,4-dihydro-1-pentyl- in lab experiments is its high potency. The compound has been found to have a higher potency than other synthetic cannabinoids, which makes it ideal for studying the effects of cannabinoids on the human body. However, one of the limitations of using the compound in lab experiments is its psychoactive effects, which can lead to safety concerns.
Orientations Futures
There are several future directions for the use of Nicotinonitrile, 1,4-dihydro-1-pentyl- in scientific research. One of the potential applications of the compound is in the treatment of various medical conditions such as pain, nausea, and inflammation. The compound has also been found to have potential applications in the field of oncology, where it can be used to treat various types of cancers. Further research is needed to investigate the safety and efficacy of the compound in these applications.
Conclusion:
Nicotinonitrile, 1,4-dihydro-1-pentyl- is a synthetic cannabinoid that has gained popularity among researchers due to its unique properties and potential applications in the field of medicine. The compound has been used in various studies to investigate the effects of cannabinoids on the human body. It has been found to have analgesic, anti-inflammatory, and antiemetic properties, as well as psychoactive effects. While the compound has several advantages for lab experiments, its psychoactive effects raise safety concerns. Further research is needed to investigate the safety and efficacy of the compound in various medical applications.
Méthodes De Synthèse
The synthesis method of Nicotinonitrile, 1,4-dihydro-1-pentyl- involves the reaction of pentylamine and 2-cyanobenzaldehyde in the presence of a catalyst. The reaction takes place in an organic solvent such as methanol or ethanol. The product is then purified using chromatography techniques to obtain a pure form of the compound.
Applications De Recherche Scientifique
Nicotinonitrile, 1,4-dihydro-1-pentyl- has been used in scientific research to study the effects of cannabinoids on the human body. It has been found to have similar effects to other synthetic cannabinoids such as JWH-018 and CP-47,497. The compound has been used in various studies to investigate the effects of cannabinoids on the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, appetite, and mood.
Propriétés
Numéro CAS |
19424-19-2 |
|---|---|
Nom du produit |
Nicotinonitrile, 1,4-dihydro-1-pentyl- |
Formule moléculaire |
C11H16N2 |
Poids moléculaire |
176.26 g/mol |
Nom IUPAC |
1-pentyl-4H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H16N2/c1-2-3-4-7-13-8-5-6-11(9-12)10-13/h5,8,10H,2-4,6-7H2,1H3 |
Clé InChI |
PUUAUUWQCDMOLK-UHFFFAOYSA-N |
SMILES |
CCCCCN1C=CCC(=C1)C#N |
SMILES canonique |
CCCCCN1C=CCC(=C1)C#N |
Synonymes |
1,4-Dihydro-1-pentylpyridine-3-carbonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B106376.png)
![4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid](/img/structure/B106377.png)
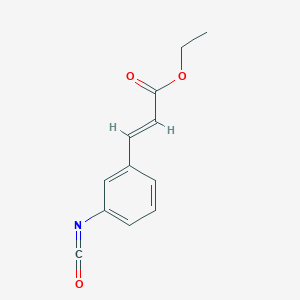
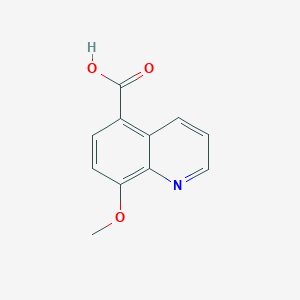
![2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B106386.png)
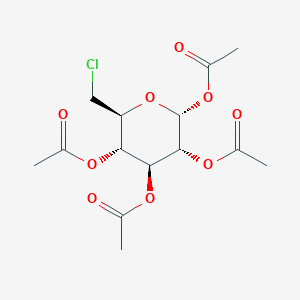
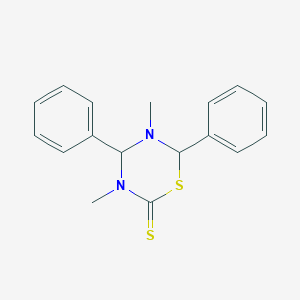

![6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine](/img/structure/B106404.png)

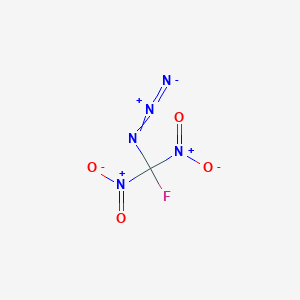
![6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid](/img/structure/B106411.png)